3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Overview
Description
3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound belonging to the class of pyrazolopyridines
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Scientific Research Applications
3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, which is crucial in cancer research for targeting specific kinases involved in tumor growth and proliferation.
Biological Studies: The compound is used in biological assays to study its effects on cell signaling pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell growth and proliferation . The pathways involved include the disruption of kinase signaling cascades, which are essential for cell division and survival .
Comparison with Similar Compounds
Similar compounds to 3-(4-fluorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include:
Vericiguat: A pyrazolopyridine used as a soluble guanylate cyclase stimulator for treating chronic heart failure.
PHA-848125: A potent cyclin-dependent kinase inhibitor with similar structural features and applications in cancer research.
The uniqueness of this compound lies in its specific substitution pattern and its potential for high selectivity and potency as a kinase inhibitor, making it a promising candidate for further drug development .
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-11-(4-methylpiperazin-1-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-14-19(15-3-5-16(22)6-4-15)20-23-13-17-18(28(20)24-14)7-8-27(21(17)29)26-11-9-25(2)10-12-26/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCLEYGAAYBOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)N5CCN(CC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.